molecular formula C13H22O B14252905 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 259532-23-5

2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B14252905
CAS No.: 259532-23-5
M. Wt: 194.31 g/mol
InChI Key: BTGKJTKHFJWYAZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound that belongs to the class of organic compounds known as bicyclo[3.1.1]heptanes. These compounds are characterized by a bicyclic structure consisting of a cyclohexane ring fused to a cyclopropane ring. The compound’s unique structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various ethoxyethyl derivatives

Scientific Research Applications

2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    α-Pinene: A monoterpenoid hydrocarbon with a similar bicyclic structure.

    β-Pinene: Another isomer of pinene with a bicyclic structure.

    Camphene: A bicyclic monoterpene with a similar framework.

Uniqueness

2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This functional group allows for a wider range of chemical modifications and applications compared to its simpler bicyclic counterparts.

Properties

CAS No.

259532-23-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-(2-ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C13H22O/c1-4-14-8-7-10-5-6-11-9-12(10)13(11,2)3/h5,11-12H,4,6-9H2,1-3H3

InChI Key

BTGKJTKHFJWYAZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CCC2CC1C2(C)C

Origin of Product

United States

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